N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a methylene bridge connecting to a 4-nitrobenzenesulfonamide moiety. The compound combines pharmacologically relevant motifs:
- Tetrazole: A nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
- Sulfonamide: A functional group common in antimicrobial, diuretic, and enzyme-inhibiting drugs.
- 4-Ethoxyphenyl: The ethoxy substituent may modulate lipophilicity and steric effects.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O5S/c1-2-27-14-7-3-12(4-8-14)21-16(18-19-20-21)11-17-28(25,26)15-9-5-13(6-10-15)22(23)24/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAUTIMZQLDJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) . DXR is a crucial enzyme in the methylerythritol phosphate (MEP) pathway , which is responsible for isoprene synthesis. This pathway and its products are vital to bacterial/parasitic metabolism and survival.
Mode of Action
The compound interacts with DXR, inhibiting its function. DXR catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP. By inhibiting DXR, the compound disrupts this conversion, affecting the MEP pathway.
Biochemical Pathways
The MEP pathway, which is affected by the compound, is responsible for isoprene synthesis. Isoprenes are crucial for the survival and metabolism of certain bacteria and parasites. By inhibiting DXR, the compound disrupts the MEP pathway, potentially affecting the survival and growth of these organisms.
Result of Action
By inhibiting DXR and disrupting the MEP pathway, the compound could potentially inhibit the growth and survival of certain bacteria and parasites. This could lead to a decrease in the population of these organisms, potentially making the compound useful as an antimicrobial or antiparasitic agent.
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
Key Observations :
- Bioisosteric Utility : Unlike losartan and valsartan, the target compound uses a sulfonamide instead of an imidazole or valine group, suggesting divergent biological targets (e.g., antimicrobial vs. antihypertensive activity) .
Sulfonamide-Containing Analogues
Key Observations :
- Functional Group Diversity : The target compound’s sulfonamide lacks the thioamide (C=S) or triazole-thione (C=S) groups seen in , reducing tautomerism but increasing hydrogen-bonding capacity .
- Nitro Group Impact : The 4-nitro substituent may enhance binding to hydrophobic enzyme pockets compared to halogens (X = Cl, Br) in derivatives .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Losartan | Triazole-thiones [7–9] |
|---|---|---|---|
| LogP | ~2.5 (estimated) | 2.6 | ~3.0 (due to halogens) |
| Water Solubility | Moderate (sulfonamide) | Low (improved by tetrazole) | Low (lipophilic aryl groups) |
| Metabolic Stability | High (tetrazole + sulfonamide) | High (tetrazole) | Moderate (thione tautomerism) |
Key Observations :
Q & A
Q. What are the optimal synthetic routes for preparing N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide?
The synthesis typically involves two key steps:
- Tetrazole ring formation : Utilize [3+2] cycloaddition between nitriles (e.g., 4-ethoxyphenylacetonitrile) and sodium azide under acidic conditions. Catalysts like dibutyltin oxide enhance yield and regioselectivity .
- Sulfonamide coupling : React the tetrazole intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Purification via column chromatography ensures high purity .
Q. How can structural characterization be systematically performed for this compound?
A multi-technique approach is recommended:
- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the tetrazole-sulfonamide linkage .
- Spectroscopy : Confirm functional groups via FTIR (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) and ¹H/¹³C NMR (e.g., ethoxyphenyl protons at δ 1.3–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₅N₅O₄S: 385.08) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro screening : Test against angiotensin II receptors (AT1R) due to structural similarities to valsartan (a tetrazole-containing antihypertensive drug). Use HEK293 cells transfected with AT1R and measure Ca²⁺ flux .
- Antimicrobial activity : Employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?
Q. What structure-activity relationship (SAR) insights can guide derivative design?
Q. How can computational modeling predict metabolic stability?
- ADMET profiling : Use SwissADME to calculate logP (~2.5) and assess cytochrome P450 interactions. Prioritize derivatives with lower topological polar surface area (<90 Ų) for improved bioavailability .
- Metabolite prediction : Employ GLORYx to identify potential oxidation sites (e.g., ethoxy → hydroxy conversion) .
Q. How to address contradictory biological data across different assay systems?
- Dose-response validation : Replicate assays in orthogonal systems (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG 400) to mitigate aggregation artifacts in cell-based assays .
Q. What strategies improve synthetic yield while minimizing byproducts?
- Microwave-assisted synthesis : Reduce reaction time for tetrazole cyclization (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
- Byproduct analysis : Characterize unexpected adducts (e.g., N-methylation during sulfonamide coupling) via LC-MS/MS and adjust protecting groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
